REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH3:12].ClS([N:17]=[C:18]=[O:19])(=O)=O.O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[N:8]2[C:18]([NH2:17])=[O:19])=[CH:4][C:3]=1[CH3:12]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC1=C(C=C2CC(NC2=C1)=O)C
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Name
|
|
Quantity
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1.03 g
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Type
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reactant
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Smiles
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ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC1=C(C=C2CC(N(C2=C1)C(=O)N)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |